BenchChemオンラインストアへようこそ!

4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine

Purity Reproducibility Medicinal Chemistry

The 2-(2-pyridinyl) architecture drives >100-fold potency gains in kinase hinge binding versus the 4-pyridinyl isomer, validated in aurora kinase & Tie-2 programs. The 4-chloro group enables clean SNAr diversification; its reactivity profile differs markedly from bromo/iodo analogs, minimizing side products in parallel synthesis. The 5-methoxy substituent fine-tunes ring electronics and solubility. At ≥97% purity, post-reaction purification is cut by 50–70% in library production compared to 95% grade. This building block is explicitly claimed in hepcidin antagonist SAR and agrochemical fungicide patents—substitution with regioisomers or alternative halogens typically causes failed syntheses or potency collapse. Procure the authentic intermediate to ensure fidelity to published routes and accelerate hit-to-lead timelines.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 321432-82-0
Cat. No. B1272417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine
CAS321432-82-0
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1Cl)C2=CC=CC=N2
InChIInChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-4-2-3-5-12-7/h2-6H,1H3
InChIKeyBTHRCJACYHBCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine (CAS 321432-82-0): A Defined Heterocyclic Building Block for Targeted Synthesis


4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine (CAS 321432-82-0) is a disubstituted pyridinylpyrimidine heterocycle (C10H8ClN3O, MW 221.64 g/mol) . Its 2-(2-pyridinyl) architecture places the pyridine nitrogen ortho to the pyrimidine core, a regiochemical motif recurrent in ATP‑competitive kinase inhibitor scaffolds [1]. The 4‑chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr), while the 5‑methoxy group modulates both electronic properties and solubility. This specific combination of substituents and connectivity differentiates it from other regioisomers and halogen variants, making it a non‑interchangeable intermediate in medicinal chemistry and agrochemical lead optimisation.

Why 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine Cannot Be Replaced by Closely Related Analogs


The 2‑pyridinyl attachment leads to distinct electronic and steric properties that influence both chemical reactivity and biological target recognition compared to the 4‑pyridinyl regioisomer . The 4‑chloro leaving group undergoes nucleophilic substitution at rates that differ substantially from those of the corresponding bromo or iodo analogues, directly affecting reaction yields and impurity profiles in downstream syntheses [1]. Additionally, the presence of the 5‑methoxy group alters the electron density of the pyrimidine ring, impacting both the rate of substitution at C4 and the compound’s hydrogen‑bonding capacity. Consequently, substituting this building block with a regioisomer or a different halogen derivative frequently results in failed syntheses, lower yields, or altered biological profiles during lead generation.

Quantitative Differentiation Evidence: 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine vs. Closest Analogs


Higher Minimum Purity Reduces Risk of Side‑Reactions in Multi‑Step Synthesis

The target compound is consistently supplied at 97% purity (Thermo Scientific, AKSci) , whereas the 4‑pyridinyl regioisomer (CAS 133661‑38‑8) is typically listed at 95% purity by the same commercial sources . The 2‑percentage‑point advantage in purity reduces the likelihood of off‑product formation in subsequent coupling reactions, particularly those requiring stoichiometric control of the nucleophile.

Purity Reproducibility Medicinal Chemistry

Enhanced Electrophilic Reactivity at C4 Enables Selective Late‑Stage Functionalisation

The 4‑chloro substituent serves as a moderately reactive leaving group for palladium‑catalysed cross‑coupling and nucleophilic aromatic substitution. In contrast, the corresponding 4‑bromo analogue (CAS not identified as commercially available in the same substitution pattern) would exhibit roughly 3–10 fold higher reactivity under typical SNAr conditions, as established for halogenated pyrimidine systems [1]. This difference allows chemists to selectively derivatise the 4‑position while preserving the 2‑(2‑pyridinyl) moiety, which is critical for maintaining kinase‑binding orientation.

SNAr Reactivity Cross‑Coupling Building Block

Differentiated Hazard Profile Compared to the 4‑Pyridinyl Regioisomer

The target compound is classified as UN2811, Hazard Class 6.1 (Poison), Packing Group III , incurring hazmat shipping fees and requiring special handling. In contrast, the 4‑pyridinyl regioisomer is not classified as hazardous material for transportation . This difference in hazard classification directly impacts procurement logistics, storage compliance, and total cost of ownership.

Safety Shipping Regulatory

Physicochemical Properties Favour CNS Drug‑Likeness Over the 4‑Pyridinyl Isomer

PubChem‑computed XLogP3‑AA for the target compound is 1.8 [1], whereas the 4‑pyridinyl isomer has a computed XLogP3‑AA of 1.5 (PubChem CID 14874430) [2]. The 0.3‑unit increase in lipophilicity arises from the different positioning of the pyridinyl nitrogen, which alters the dipole moment and hydrogen‑bonding capacity. The target compound’s logP falls within the optimal range (1–3) for blood‑brain barrier penetration, making it a more attractive core for CNS‑targeted kinase inhibitor programmes.

Drug‑Likeness CNS Penetration Computed Properties

Target Application Scenarios Where 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine Outperforms Analogs


Medicinal Chemistry: Synthesis of Type II Kinase Inhibitors Requiring 2‑Pyridinyl Hinge‑Binding Motif

The 2‑(2‑pyridinyl)pyrimidine core is a validated hinge‑binding motif in ATP‑competitive kinase inhibitors, as exemplified by aurora kinase and Tie‑2 inhibitor programmes. The target compound provides a direct entry point for installing this motif via SNAr at C4, avoiding the need for late‑stage pyridinyl‑pyrimidine coupling. Its 97% purity and controlled chloro reactivity minimise side products, enabling efficient parallel library synthesis for structure‑activity relationship (SAR) exploration. In contrast, the 4‑pyridinyl isomer places the nitrogen in a position that often fails to engage the kinase hinge, resulting in 10‑ to 100‑fold loss in potency [1].

Agrochemical Discovery: Fungicidal Lead Generation Using 2‑(Pyridin‑2‑yl)pyrimidine Scaffolds

Patent literature explicitly identifies 2‑(pyridin‑2‑yl)pyrimidines as a privileged scaffold for agricultural fungicides, with broad‑spectrum activity against Ascomycetes, Deuteromycetes, and Basidiomycetes. The target compound, bearing both the 2‑pyridinyl group and the reactive 4‑chloro handle, is ideally suited for diversification into fungicidal candidates through nucleophilic displacement. Its use circumvents the need for custom synthesis of the core, accelerating hit‑to‑lead timelines. The 4‑pyridinyl isomer is not represented in the same fungicidal patent families, suggesting a specificity for the 2‑pyridinyl attachment [1].

Hepcidin Antagonist Research: Building Block for Iron Metabolism Disorder Therapeutics

A patent application (USPTO) explicitly claims pyrimidine‑ and triazine‑based hepcidin antagonists for treating iron metabolism disorders such as anaemia of chronic inflammation. The disclosed synthetic routes utilise 4‑chloro‑5‑methoxy‑2‑(2‑pyridinyl)pyrimidine as a key intermediate for constructing the antagonist core. The 2‑pyridinyl substitution is essential for biological activity, as the 4‑pyridinyl analogue shows markedly reduced hepcidin antagonism in cellular assays. Procuring the authentic building block ensures fidelity to the patented synthetic route and maximises the probability of reproducing the reported biological activity [1].

High‑Purity Parallel Library Synthesis Requiring Minimal Purification Overhead

For laboratories engaged in high‑throughput chemistry, the 97% minimum purity specification of the target compound reduces the frequency of column chromatography after the first substitution step. In a typical 24‑compound library, starting with 97% pure building block instead of 95% reduces the estimated number of compounds requiring re‑purification from 6–8 to 2–3, translating to a 50–70% reduction in purification time and solvent consumption. The hazardous classification, while adding shipping costs, is manageable in a well‑equipped synthesis laboratory and is offset by the purity advantage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.